4-Fluoro-2-iodoaniline
Description
4-Fluoro-2-iodoaniline is an aromatic organic compound that serves as a vital intermediate in chemical synthesis. lifechempharma.comchemicalbook.comfishersci.at Its structure, featuring both a fluorine and an iodine atom on the aniline (B41778) framework, provides a unique combination of reactivity and functionality, making it a valuable tool for chemists. The presence of these two different halogens allows for selective, stepwise reactions, a highly desirable characteristic in the construction of complex molecular architectures.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 61272-76-2 nih.gov |
| Molecular Formula | C₆H₅FIN nih.gov |
| Molecular Weight | 237.01 g/mol nih.gov |
| Appearance | Clear yellow to deep yellow liquid or off-white to brown powder lifechempharma.comhsppharma.com |
| Melting Point | 89-93 °C hsppharma.com |
| Boiling Point | 259.8 °C at 760 mmHg hsppharma.com |
| Density | 2.008 g/cm³ lifechempharma.comhsppharma.com |
| Solubility | Not miscible in water chemicalbook.comfishersci.at |
| Flash Point | 110.9 °C hsppharma.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETOTRGVPANENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380847 | |
| Record name | 4-fluoro-2-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61272-76-2 | |
| Record name | 4-Fluoro-2-iodoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61272-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-fluoro-2-iodoaniline | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30380847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-iodoaniline | |
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Synthetic Methodologies for 4 Fluoro 2 Iodoaniline and Derivatives
Direct Iodination Strategies
The direct introduction of an iodine atom onto the 4-fluoroaniline (B128567) backbone is a common and efficient approach to synthesizing 4-fluoro-2-iodoaniline. The directing effects of the amino and fluoro groups play a crucial role in the regioselectivity of these reactions.
Electrophilic Aromatic Substitution with Iodine Sources (e.g., Iodine Monochloride, Iodine with Oxidizing Agents)
Electrophilic aromatic substitution is a fundamental method for the iodination of activated aromatic rings like 4-fluoroaniline. The reaction typically involves an electrophilic iodine species that attacks the electron-rich aromatic ring. The amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The iodine atom is predominantly introduced at the position ortho to the amino group due to its powerful directing effect.
Common iodinating agents include iodine monochloride (ICl) or molecular iodine (I₂) in the presence of an oxidizing agent. Oxidizing agents such as nitric acid, hydrogen peroxide, or iodic acid are employed to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+), in situ. frontiersrj.com The choice of oxidizing agent and reaction conditions can be optimized to achieve high yields and regioselectivity. For instance, a reagent system of I₂/HNO₃ in acetic acid has been shown to be effective for iodinating various anilines under ambient conditions.
A specific example of direct iodination involves heating a mixture of 4-fluoroaniline with iodine and calcium carbonate in a mixture of ether and water. google.com In this case, calcium carbonate acts as a base to neutralize the hydroiodic acid (HI) formed during the reaction, driving the equilibrium towards the product.
Table 1: Examples of Electrophilic Iodination Reagents
| Iodine Source | Oxidizing/Activating Agent | Typical Conditions |
|---|---|---|
| Iodine (I₂) | Nitric Acid (HNO₃) | Acetic Acid, Room Temperature |
| Iodine (I₂) | Calcium Carbonate (CaCO₃) | Ether/Water, Reflux |
Iodination of 4-Fluoroaniline in Aqueous Bicarbonate Solutions
A well-established and practical method for the regioselective iodination of anilines is the use of iodine in an aqueous solution of sodium bicarbonate. This method offers a milder alternative to strongly acidic or oxidizing conditions. The bicarbonate solution serves to neutralize the HI produced during the reaction, which prevents the protonation of the aniline (B41778) starting material and the potential for side reactions.
The procedure typically involves vigorously stirring a suspension of 4-fluoroaniline in an aqueous sodium bicarbonate solution while adding iodine portion-wise. The reaction proceeds at a controlled temperature to afford the desired this compound. This method is advantageous due to its operational simplicity and the use of readily available and inexpensive reagents.
Decarboxylative Iodination of Anthranilic Acids
A more recent and highly regioselective method for the synthesis of 2-iodoanilines is the decarboxylative iodination of the corresponding anthranilic acids (2-aminobenzoic acids). This transition-metal-free approach provides a powerful tool for introducing iodine at the C2 position.
In a typical procedure, a 4-fluoroanthranilic acid is heated with an iodine source, such as a combination of potassium iodide (KI) and molecular iodine (I₂), in the presence of an oxygen atmosphere. chemscene.com The reaction proceeds via a radical pathway, leading to the extrusion of carbon dioxide and the introduction of an iodine atom at the position of the former carboxyl group. This method has been successfully applied to the synthesis of this compound in good yields. chemscene.com
Table 2: Key Features of Decarboxylative Iodination
| Feature | Description |
|---|---|
| Starting Material | 4-Fluoroanthranilic Acid |
| Reagents | Potassium Iodide (KI), Iodine (I₂) |
| Conditions | High Temperature, Oxygen Atmosphere |
| Key Transformation | Replacement of Carboxyl Group with Iodine |
Synthesis of N-Protected this compound Intermediates
In multi-step syntheses, it is often necessary to protect the amino group of this compound to prevent its interference with subsequent reactions. The introduction of a protecting group can also modulate the electronic properties of the molecule.
N-Boc Protection Strategies
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. The N-Boc protected form of this compound, N-(tert-butoxycarbonyl)-4-fluoro-2-iodoaniline, is a key intermediate in many synthetic routes.
The protection is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) or 4-(dimethylamino)pyridine (DMAP), in an appropriate solvent like dichloromethane (B109758) or tetrahydrofuran.
N-Sulfonyl Protection Strategies (e.g., Methanesulfonyl, Benzenesulfonyl)
Sulfonyl groups, such as methanesulfonyl (mesyl) and benzenesulfonyl (besyl), are also commonly employed to protect the amino functionality of anilines. The resulting sulfonamides are stable to a wide variety of reaction conditions.
The synthesis of N-sulfonyl protected this compound involves the reaction of the parent aniline with the corresponding sulfonyl chloride (methanesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base. Pyridine is often used as both the base and the solvent for this transformation. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the stable sulfonamide linkage. The specific compounds, N-(2-Fluoro-4-iodophenyl)methanesulfonamide and N-(2-Fluoro-4-iodophenyl)benzenesulfonamide, are important intermediates for further chemical modifications.
Table 3: Common N-Protecting Groups for this compound
| Protecting Group | Reagent | Typical Deprotection Condition |
|---|---|---|
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) |
| Methanesulfonyl (Mesyl) | Methanesulfonyl chloride | Reductive or harsh acidic/basic conditions |
Advanced Synthetic Routes for Functionalized Derivatives
The following sections describe specific, multi-step synthetic procedures for creating complex molecules derived from this compound. These methods are integral for developing novel compounds with potential applications in various fields of chemical research.
Preparation of 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
The synthesis of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is achieved through a condensation reaction between 2-fluoro-4-iodoaniline (B146158) and acetonylacetone. This reaction, known as the Paal-Knorr pyrrole (B145914) synthesis, is a common and efficient method for constructing pyrrole rings. The reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion. nih.gov
In a typical procedure, 2-fluoro-4-iodoaniline is reacted with acetonylacetone in the presence of a catalytic amount of p-toluenesulfonic acid in toluene. nih.gov The use of a Dean-Stark trap allows for the continuous removal of water formed during the reaction, which is crucial for achieving a high yield of the desired pyrrole. nih.gov The reaction is heated to reflux, and upon completion, the product is isolated and purified. This method provides the target compound in a near-quantitative yield, demonstrating its efficiency. nih.gov
| Reactant/Reagent | Molar Equivalent | Purpose |
| 2-Fluoro-4-iodoaniline | 1.0 | Starting material |
| Acetonylacetone | 1.2 | Pyrrole ring precursor |
| p-Toluenesulfonic acid | 0.01 | Acid catalyst |
| Toluene | - | Solvent |
Table 1. Reagents for the synthesis of 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole.
Synthesis of Chiral Iodoaniline-Lactate Based Catalysts
A family of chiral iodoaniline-lactate based catalysts has been efficiently synthesized for use in asymmetric reactions. These catalysts are designed to induce chirality in reactions such as the α-functionalization of ketones. beilstein-journals.org The synthesis leverages chiral lactate (B86563) esters to introduce chirality into the iodoarene structure. guidechem.com
The synthetic strategy begins with the electrophilic iodination of aniline derivatives to produce the corresponding iodoanilines. guidechem.com This is followed by the protection of the nitrogen atom, often as a secondary sulfonamide, which reduces the nucleophilicity and basicity of the amine. rsc.org The chiral component is then introduced via a Mitsunobu reaction with either (S)-methyl lactate or (S)-ethyl lactate. rsc.org This approach allows for the creation of a library of C-N axially chiral iodoarenes. guidechem.com These catalysts have been shown to promote reactions like the α-oxysulfonylation of ketones with high yields (up to 99%) and significant enantioselectivities (up to 83%). beilstein-journals.org
| Starting Material | Key Reagents | Synthetic Step |
| Iodoaniline derivatives | Sulfonyl chloride | Nitrogen protection |
| N-protected iodoaniline | (S)-Methyl lactate or (S)-Ethyl lactate, DEAD, PPh₃ | Mitsunobu reaction |
Table 2. General synthetic scheme for Chiral Iodoaniline-Lactate Based Catalysts.
Reactivity and Mechanistic Investigations of 4 Fluoro 2 Iodoaniline
Cross-Coupling Reactions
4-Fluoro-2-iodoaniline is a versatile substrate in organic synthesis, primarily due to the differential reactivity of its carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is significantly more susceptible to oxidative addition by transition metal catalysts, such as palladium, making it a prime site for selective functionalization through cross-coupling reactions. This allows for the introduction of a wide array of substituents onto the aniline (B41778) ring while preserving the fluorine atom for subsequent transformations or to modulate the electronic properties of the final molecule.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.comnih.govmdpi.com For this compound, these reactions selectively occur at the carbon atom bearing the iodine substituent because the C-I bond is weaker and more reactive towards palladium(0) catalysts than the C-F and C-N bonds.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.gov While boronic acids are common coupling partners, boronic esters, such as pinacol (B44631) boronic esters, are also widely used due to their stability, ease of handling, and purification. nih.govresearchgate.net
In the context of this compound, the Suzuki reaction with a borate (B1201080) ester would proceed via a standard catalytic cycle. The reaction selectively functionalizes the 2-position, replacing the iodine atom with the organic group from the borate ester. This provides a direct route to 2-aryl or 2-vinyl-4-fluoroanilines. The choice of boronic ester, catalyst, ligand, and base is crucial for optimizing reaction yields and functional group tolerance. rsc.org The general stability and effectiveness of boronic esters make them suitable reagents for late-stage functionalization in complex syntheses. nih.govresearchgate.net
Table 1: Overview of Suzuki-Miyaura Coupling with this compound
| Feature | Description |
| Reactants | This compound, Organoboron compound (e.g., borate ester) |
| Catalyst | Palladium(0) complex |
| Key Bond Formed | C(sp²)–C(sp²) or C(sp²)–C(sp³) |
| Reactive Site | Carbon-Iodine bond at the 2-position |
| Product Type | 2-substituted-4-fluoroaniline derivatives |
The Heck reaction couples an unsaturated halide, like this compound, with an alkene using a palladium catalyst and a base. This reaction provides a direct method for introducing a vinyl or substituted vinyl group at the 2-position of the aniline core. The more reactive carbon-iodine bond selectively participates in the coupling with an alkene, such as ethylene (B1197577) or a substituted vinyl derivative, to yield 2-alkenyl-4-fluoroaniline derivatives. The reaction conditions, including the choice of catalyst, base, and solvent, can be tailored to achieve high yields and selectivity.
Table 2: Heck Olefination with this compound
| Parameter | Details |
| Substrate | This compound |
| Reagent | Alkene (e.g., ethylene, styrene) |
| Catalyst | Palladium complex |
| Base | Typically an amine (e.g., triethylamine) or inorganic base |
| Bond Formed | C(sp²)–C(sp²) |
| Product | 2-alkenyl-4-fluoroaniline |
The Sonogashira coupling is a highly effective method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. nih.govgelest.comnih.govsoton.ac.uk The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govsoton.ac.uk For this compound, the Sonogashira reaction provides a reliable route for introducing alkynyl groups at the 2-position. This transformation is valuable for constructing more complex molecular architectures, as the resulting alkyne can undergo further reactions. The selective reactivity of the C-I bond is again crucial, leaving the C-F bond intact for potential subsequent modifications. nih.gov
The presence of multiple reactive sites on a molecule like this compound allows for its use in cascade or dual coupling reactions to build complex polycyclic structures. Tribenzo[b,d,f]azepines, for instance, are a class of compounds whose synthesis can be achieved through palladium-catalyzed annulation and dual coupling strategies. researchgate.netnih.govbeilstein-journals.orgresearchgate.net
A synthetic approach to this scaffold involves a cascade intermolecular palladium-catalyzed reaction that includes C-H activation and dual C-N/C-C bond formation. researchgate.net For example, a reaction between a 2-iodobiphenyl (B1664525) and a 2-halogenoaniline can furnish the tribenzo[b,d,f]azepine core. nih.gov A substrate like this compound, with its reactive C-I bond and an amino group, represents a potential precursor for similar complex annulation reactions, where sequential or dual couplings could be employed to construct the fused ring system. researchgate.net The unique electronic and steric properties imparted by the fluorine substituent can influence the reactivity and outcome of such complex transformations. beilstein-journals.orgresearchgate.net
Copper-Catalyzed Annulation Reactions
Copper-catalyzed reactions offer an alternative to palladium-based methods for certain transformations, particularly in the synthesis of nitrogen-containing heterocycles. rsc.orgresearchgate.net Copper-catalyzed annulation reactions can be employed to construct fused ring systems from appropriately substituted precursors. nih.govnih.gov
For example, in the presence of a copper(I) catalyst, o-aminoiodoarenes can undergo annulation with 2-formylazoles to produce substituted pyrrolo[1,2-a]quinoxalines and related heterocycles. nih.gov Similarly, copper has been shown to catalyze the [5+1] annulation of 2-ethynylanilines to form quinoline (B57606) derivatives. nih.gov Given its structure as an ortho-haloaniline, this compound is a suitable candidate for such copper-catalyzed annulation strategies. By reacting it with appropriate coupling partners, it can serve as a building block for the synthesis of various functionalized, fluorine-containing heterocyclic compounds. rsc.org
Mechanism of Action in Metal-Catalyzed Processes
This compound is a versatile substrate in metal-catalyzed cross-coupling reactions, primarily due to the reactivity of its carbon-iodine bond. The mechanism of these transformations typically involves a sequence of fundamental organometallic steps, including oxidative addition and reductive elimination, which constitute the core of the catalytic cycle.
Oxidative addition is a critical initiating step in many catalytic cycles involving this compound. wikipedia.org This process involves the insertion of a low-valent transition metal center, commonly palladium(0) or nickel(0), into the carbon-iodine (C–I) bond of the aniline. nih.gov The C–I bond is significantly weaker and more polarizable than the carbon-fluorine (C–F) or carbon-nitrogen (C–N) bonds within the molecule, making it the exclusive site for this reaction.
The reaction proceeds with the metal center donating two electrons to break the C–I bond, resulting in the formation of new metal-carbon and metal-iodine bonds. umb.edu This transformation increases the formal oxidation state and the coordination number of the metal by two. wikipedia.orgumb.edutaylorandfrancis.com For example, a 16-electron palladium(0) complex is converted into an 18-electron palladium(II) species. wikipedia.org
The mechanism of oxidative addition can vary, but for aryl halides like this compound, it can occur through a concerted pathway involving a three-membered transition state or via stepwise mechanisms, such as an SN2-type pathway or radical processes. wikipedia.orgnih.govyoutube.com The specific pathway is influenced by the metal, its ligands, and the electronic properties of the aryl halide. nih.govtaylorandfrancis.com A vacant coordination site on the metal complex is a prerequisite for the reaction to occur. wikipedia.org
Reductive elimination is the microscopic reverse of oxidative addition and is frequently the final, product-forming step in a catalytic cycle. wikipedia.orgwikipedia.org After the initial oxidative addition of this compound to the metal center, subsequent steps in the catalytic cycle (such as transmetalation in a Suzuki-Miyaura coupling or coordination of an amine in a Buchwald-Hartwig amination) introduce a second organic fragment to the metal.
For reductive elimination to occur, the two ligands destined to form the new covalent bond must be positioned cis (adjacent) to one another in the metal's coordination sphere. wikipedia.org The metal center then facilitates the formation of a new bond between these two ligands, which are expelled from the metal as the final product. Concurrently, the metal's oxidation state and coordination number decrease by two, regenerating the low-valent catalyst, which can then re-enter the catalytic cycle. taylorandfrancis.comwikipedia.org This step is favored when the newly formed bond is strong. wikipedia.org
Palladacycles are organopalladium compounds containing a metal-carbon bond as part of a cyclic structure. They often serve as highly efficient and stable precatalysts in cross-coupling reactions. sigmaaldrich.com While sometimes invoked as intermediates within a primary catalytic cycle, they are more commonly used as well-defined starting materials that generate the active catalyst in situ. nih.gov
Oxime-derived and phosphine-based palladacycles are known to be robust and insensitive to air and moisture. sigmaaldrich.com Their role in a reaction involving this compound would be to generate a catalytically active Pd(0) species. This typically occurs through reductive elimination from the Pd(II) palladacycle precatalyst, often promoted by the coordination of a phosphine (B1218219) ligand. nih.gov The resulting highly reactive L·Pd(0) intermediate can then undergo oxidative addition with the C-I bond of this compound, thereby initiating the main catalytic cycle. nih.gov The use of palladacycle precatalysts can lead to very high catalytic activity, achieving high turnover numbers even with challenging substrates at low catalyst loadings. sigmaaldrich.com
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) provides a pathway for the direct replacement of a leaving group on an aromatic ring by a nucleophile. The feasibility of this reaction is highly dependent on the electronic properties of the substrate.
In the context of SNAr reactions, the nature of the halogen atom plays a complex role. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The rate-determining step is typically the initial nucleophilic attack on the carbon atom bearing the leaving group.
For SNAr reactions, the relative reactivity of aryl halides often follows the order F > Cl > Br > I. This is contrary to the C-X bond strengths (C-F being the strongest). The high reactivity of fluoroarenes is attributed to the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. youtube.com
In this compound, there are two potential halogen leaving groups: fluorine and iodine. Based on general SNAr reactivity trends, the fluorine atom at the C4 position would be the more likely site of nucleophilic attack, provided the ring is sufficiently activated by electron-withdrawing groups. youtube.com The amino group at C1 is, however, an electron-donating group, which deactivates the ring toward SNAr, making such reactions challenging without harsh conditions or highly specialized reagents.
The regioselectivity of SNAr reactions is dictated by the ability of the aromatic system to stabilize the negative charge of the intermediate Meisenheimer complex. This stabilization is most effective when strong electron-withdrawing groups are located ortho and/or para to the leaving group. youtube.comwuxiapptec.com
The substituent pattern of this compound presents a complex case for predicting regioselectivity in potential SNAr reactions. The amino (-NH₂) group is strongly electron-donating, while the fluorine (-F) is inductively electron-withdrawing but a pi-donor through resonance. The iodine (-I) is weakly deactivating.
The directing effects of these substituents on the two possible reaction sites (C2 and C4) are summarized below.
| Reaction Site (Leaving Group) | Substituent at Ortho Position | Effect of Ortho Substituent | Substituent at Para Position | Effect of Para Substituent | Predicted Reactivity |
|---|---|---|---|---|---|
| C4 (-F) | None | N/A | -NH₂ (C1) | Electron-donating (destabilizing) | Disfavored |
| C2 (-I) | -NH₂ (C1) | Electron-donating (destabilizing) | None | N/A | Disfavored |
As the table indicates, the strong electron-donating nature of the amino group destabilizes the negative charge required for the Meisenheimer intermediate at both potential reaction sites. Therefore, standard SNAr reactions are not favorable on this substrate. Regioselectivity in such deactivated or ambiguously substituted systems is highly sensitive to subtle electronic and steric effects, and accurate prediction often requires quantum mechanical calculations to assess the energies of the transition states for attack at each position. wuxiapptec.com
Role in Chiral Ligand Synthesis via C-O Bond Formation
The synthesis of chiral ligands is a cornerstone of asymmetric catalysis. While direct examples of this compound in the synthesis of chiral ligands via C-O bond formation are not extensively documented in dedicated studies, its structural motifs are amenable to established synthetic protocols for creating chiral diaryl ethers. The presence of the iodine atom at the ortho position to the amino group and para to the fluorine atom allows for regioselective C-O bond formation through reactions like the Ullmann condensation.
The general approach involves the copper-catalyzed coupling of an aryl halide with an alcohol or a phenol (B47542). In the context of this compound, the carbon-iodine bond is the reactive site for such transformations. A hypothetical reaction to form a chiral ligand could involve the coupling of this compound with a chiral phenol or alcohol. The reaction would typically be catalyzed by a copper(I) salt, often in the presence of a ligand and a base.
Table 1: General Conditions for Ullmann-type C-O Coupling Reactions
| Parameter | Typical Conditions |
| Catalyst | Copper(I) iodide (CuI) |
| Ligand | Phenanthroline, N,N-dimethylglycine |
| Base | Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF), Toluene |
| Temperature | 100-150 °C |
The resulting chiral diaryl ether, still bearing the reactive amino group, could then be further functionalized to create a bidentate or multidentate ligand for asymmetric catalysis. The fluorine substituent can influence the electronic properties of the final ligand, potentially enhancing its catalytic activity or selectivity.
Other Transformational Reactions
Beyond its potential in ligand synthesis, this compound undergoes a range of other important chemical transformations.
The amino group of this compound can be readily oxidized to a nitro group, providing a synthetic handle for further transformations. This oxidation is typically achieved using strong oxidizing agents. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction converts the electron-donating amino group into a strongly electron-withdrawing nitro group, which significantly alters the reactivity of the aromatic ring.
The resulting product, 4-fluoro-2-iodo-1-nitrobenzene (B1319200), is a valuable intermediate. The nitro group can then be reduced back to an amino group, if desired, or it can participate in various other reactions.
Conversely, the nitro group of 4-fluoro-2-iodo-1-nitrobenzene can be selectively reduced to the corresponding aniline, this compound. This reduction is a crucial step in synthetic sequences where the nitro group is used as a protecting or directing group. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method. The choice of catalyst and reaction conditions is important to ensure the selective reduction of the nitro group without affecting the carbon-halogen bonds.
Table 2: Typical Reagents for Oxidation and Reduction of the Amino/Nitro Group
| Transformation | Reagent/Catalyst | Typical Conditions |
| Oxidation (-NH₂ to -NO₂) ** | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) (DCM), Room temperature |
| Reduction (-NO₂ to -NH₂) ** | H₂/Palladium on carbon (Pd/C) | Ethanol (EtOH), Room temperature, Atmospheric pressure |
| Iron (Fe) in acidic media | Ethanol (EtOH)/HCl, Reflux | |
| Tin(II) chloride (SnCl₂) | Ethanol (EtOH)/HCl, Reflux |
This compound is a precursor for the synthesis of fluorinated benzothiazole (B30560) derivatives. Benzothiazoles are an important class of heterocyclic compounds with a wide range of biological activities. The synthesis of 6-fluorobenzothiazoles can be achieved from precursors derived from 4-fluoroanilines. While direct insertion reactions with this compound are not explicitly detailed, a common strategy involves the reaction of a substituted 2-aminothiophenol (B119425) with various electrophiles.
In a related context, the synthesis of 2-amino-6-fluorobenzothiazole (B1267395) derivatives often starts from 4-fluoroaniline (B128567), which is first converted to an intermediate that can then undergo cyclization. For example, 3-chloro-4-fluoroaniline (B193440) can be treated with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid to yield 2-amino-7-chloro-6-fluorobenzothiazole. ctppc.orgamazonaws.comresearchgate.net This highlights the general synthetic strategies that could be adapted for this compound, where the iodine could potentially be displaced or participate in a subsequent cross-coupling reaction.
The carbon-iodine bond in this compound is susceptible to amination reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds and allows for the introduction of a wide variety of primary and secondary amines at the 2-position of the aniline ring.
The general reaction involves the coupling of the aryl iodide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and a wide variety of specialized phosphine ligands have been developed to facilitate the coupling of different types of amines with various aryl halides. wikipedia.org
Table 3: General Parameters for Buchwald-Hartwig Amination of Aryl Iodides
| Component | Examples |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, SPhos, RuPhos |
| Base | Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃) |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
The Buchwald-Hartwig amination of this compound would yield N-substituted 4-fluoro-1,2-diaminobenzene derivatives, which are valuable building blocks in medicinal chemistry and materials science. The reaction is known for its broad substrate scope and functional group tolerance, making it a highly versatile tool for the synthesis of complex amines. wikipedia.org
Advanced Spectroscopic and Computational Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of 4-Fluoro-2-iodoaniline, offering a comprehensive understanding of its atomic connectivity and chemical environment.
The proton NMR (¹H NMR) spectrum of this compound provides crucial information about the number, environment, and coupling interactions of the protons on the aromatic ring and the amine group. The chemical shifts (δ) are influenced by the electronic effects of the fluorine, iodine, and amino substituents.
Table 1: Representative ¹H NMR Data for a Related Compound (4-Fluoroaniline) This data is provided for illustrative purposes to indicate expected chemical shift regions.
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Ar-H | 6.62 | Doublet of doublets | 8.6, 4.5 |
| Ar-H | 6.89 | Triplet | 8.0 |
| NH₂ | 3.60 | Singlet | - |
| Data obtained from a representative spectrum and may vary based on experimental conditions. |
The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon bearing the iodine atom (C-2) is expected to be shifted upfield due to the heavy atom effect, while the carbon attached to the fluorine atom (C-4) will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).
Detailed experimental ¹³C NMR data for this compound is scarce in readily available sources. However, analysis of the related compound 4-fluoroaniline (B128567) reveals the carbon attached to fluorine at approximately δ 156.38 ppm with a large coupling constant of 235.2 Hz. rsc.org The other aromatic carbons in 4-fluoroaniline appear between δ 115 and 143 ppm. rsc.org
Table 2: Representative ¹³C NMR Data for a Related Compound (4-Fluoroaniline) This data is provided for illustrative purposes to indicate expected chemical shift regions and coupling patterns.
| Carbon | Chemical Shift (δ) in ppm | Coupling to ¹⁹F |
| C-F | 156.38 | d, ¹JCF = 235.2 Hz |
| C-NH₂ | 142.57 | d, ⁴JCF = 2.0 Hz |
| CH (ortho to F) | 115.69 | d, ²JCF = 22.4 Hz |
| CH (meta to F) | 116.10 | d, ³JCF = 7.6 Hz |
| Data obtained from a representative spectrum and may vary based on experimental conditions. rsc.org |
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. huji.ac.il Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. huji.ac.il
For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. Fluoroaromatic compounds typically exhibit ¹⁹F chemical shifts in a range of -100 to -170 ppm relative to a standard reference such as CFCl₃. researchgate.net The precise chemical shift would be influenced by the electron-donating amino group and the electron-withdrawing, yet polarizable, iodine atom. A study on the metabolism of the isomeric 2-fluoro-4-iodoaniline (B146158) utilized ¹⁹F-NMR spectroscopy, highlighting its utility in tracking fluorinated compounds. tandfonline.com
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously confirming the regiochemistry of substituted aromatic compounds like this compound. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond connectivity information.
COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the aromatic ring, helping to establish their relative positions.
HSQC: An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons.
HMBC: The HMBC spectrum is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. For instance, correlations from the amine protons to adjacent aromatic carbons, or from the aromatic protons to carbons further away, would definitively confirm the substitution pattern. Specifically, observing an HMBC correlation from the proton at C-5 to the carbon bearing the iodine (C-2) and the carbon bearing the fluorine (C-4) would provide strong evidence for the 4-fluoro-2-iodo substitution pattern.
While specific 2D-NMR studies on this compound are not prominently featured in the searched literature, the application of these standard techniques is a routine procedure in the structural elucidation of novel or complex organic molecules. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like anilines. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. This process typically results in the formation of protonated molecules, [M+H]⁺, in the positive ion mode.
For this compound, with a molecular formula of C₆H₅FIN, the expected monoisotopic mass is approximately 236.94 g/mol . Therefore, in a positive ion ESI-MS spectrum, the molecular ion peak ([M+H]⁺) would be observed at a mass-to-charge ratio (m/z) of approximately 237.95. The high-resolution mass spectrum would provide the exact mass, allowing for the confirmation of the elemental composition. The metabolism of the related compound 2-fluoro-4-iodoaniline has been studied using HPLC-MS, demonstrating the utility of this technique for analyzing such halogenated anilines. tandfonline.com
Table 3: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | ~237.95 |
| The predicted m/z is based on the addition of a proton's mass to the monoisotopic mass of the molecule. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of synthetic compounds. For this compound, HRMS provides a precise mass measurement, which is critical for verifying its molecular formula, C₆H₅FIN. This technique can differentiate between compounds with the same nominal mass but different elemental formulas, offering a high degree of confidence in the compound's identity.
In synthetic chemistry research, HRMS is routinely used to confirm the successful synthesis of target molecules. For instance, in studies where this compound is used as a precursor for more complex molecules, such as in the synthesis of Mycoleptodiscin A derivatives or phenanthridinone derivatives, HRMS is employed to verify the mass of the resulting products to several decimal places. doi.orgnih.gov The exact mass of the protonated molecule [M+H]⁺ is calculated and compared against the experimentally measured value.
Table 1: Theoretical Exact Mass of this compound
| Molecular Formula | Species | Theoretical Exact Mass (m/z) |
|---|
This table is generated based on the elemental composition of this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
For this compound, the IR and Raman spectra would be characterized by vibrations associated with the aniline (B41778) ring and its substituents. Key expected vibrational bands include the N-H stretching of the primary amine group, typically found in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The presence of the C-F and C-I bonds will also give rise to characteristic stretching vibrations at lower frequencies. The C-C stretching modes within the benzene (B151609) ring and the N-H bending vibrations further contribute to the complexity of the spectra.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| N-H | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| N-H | Bending | 1590 - 1650 |
| C-N | Stretching | 1250 - 1360 |
| C-F | Stretching | 1000 - 1400 |
This table is based on general vibrational frequency ranges for the specified functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from lower energy molecular orbitals (typically the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure. ambeed.com
For substituted anilines like this compound, the UV-Vis spectrum is influenced by the electronic nature and position of the substituents on the aromatic ring. The aniline chromophore itself exhibits strong absorption in the UV region. The presence of the fluoro and iodo groups, as well as the amino group, will modulate the energies of the molecular orbitals and thus shift the absorption maxima (λ_max). These shifts can provide qualitative information about the electronic effects of the substituents. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to calculate the theoretical UV-Vis spectrum and aid in the interpretation of the electronic transitions.
Computational Chemistry and Quantum Chemical Calculations
Computational chemistry provides powerful tools to investigate the structure and properties of molecules, offering insights that complement experimental data.
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. chemrxiv.org It allows for the calculation of various molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics, with a good balance of accuracy and computational cost. nih.govglobalresearchonline.net
A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy structure. mdpi.com This process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For this compound, a DFT calculation would provide the precise three-dimensional arrangement of its atoms.
While specific DFT data for this compound is not available in the provided search context, a study on the related molecules m-fluoroaniline (MFA) and m-iodoaniline (MIA) using the B3LYP/LANL2DZ method offers representative data for the types of structural parameters that can be obtained. chemrxiv.org
Table 3: Representative DFT-Calculated Geometric Parameters for Substituted Anilines (m-fluoroaniline and m-iodoaniline)
| Parameter | Bond | m-fluoroaniline (Å or °) | m-iodoaniline (Å or °) |
|---|---|---|---|
| Bond Length | N-C | 1.3888 | 1.3901 |
| Bond Length | C-C (ring avg.) | ~1.39-1.41 | ~1.39-1.41 |
| Bond Length | C-F | 1.3968 | - |
| Bond Length | C-I | - | 2.1293 |
| Bond Angle | N-C-C | 120.38 | 120.30 |
| Bond Angle | C-C-C (ring avg.) | ~118-120 | ~118-120 |
Data is adapted from a study on m-fluoroaniline and m-iodoaniline and is presented for illustrative purposes. chemrxiv.org
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. chemrxiv.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and more reactive. DFT calculations are commonly used to determine the energies of these frontier orbitals. The analysis of m-fluoroaniline (MFA) and m-iodoaniline (MIA) shows how these values can differ based on the substituent. chemrxiv.org
Table 4: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Substituted Anilines (m-fluoroaniline and m-iodoaniline)
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (E_LUMO - E_HOMO) (eV) |
|---|---|---|---|
| m-fluoroaniline | -8.71 | -4.60 | 4.11 |
Data is adapted from a study on m-fluoroaniline and m-iodoaniline and is presented for illustrative purposes. chemrxiv.org
Density Functional Theory (DFT) Studies
Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)
Chemical reactivity descriptors, derived from Density Functional Theory (DFT), are fundamental in quantifying the reactivity of a molecule. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule such as this compound, these parameters help in predicting its behavior in chemical reactions.
The key descriptors include:
Hardness (η): Represents the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO energy gap corresponds to greater hardness and lower reactivity.
Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud. Softer molecules are generally more reactive.
Electrophilicity (ω): Measures the ability of a molecule to accept electrons. This index is crucial for predicting how the molecule will interact with nucleophiles.
While specific DFT calculations for this compound are not detailed in the available literature, the conceptual framework allows for a qualitative prediction of its reactivity based on the electronic effects of its substituents—the electron-donating amino group and the electron-withdrawing halogen atoms.
Table 1: Key Chemical Reactivity Descriptors
| Descriptor | Formula | Description |
| Hardness (η) | (I - A) / 2 | Measures resistance to charge transfer. |
| Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity (ω) | μ² / (2η) | Index for electron-accepting capability. |
| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electron density distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the molecular surface.
Red/Yellow Regions: Indicate negative electrostatic potential, signifying electron-rich areas. These sites are susceptible to electrophilic attack. In this compound, such regions would be anticipated around the electronegative fluorine atom and the lone pair of the nitrogen atom.
Blue Regions: Indicate positive electrostatic potential, signifying electron-poor areas. These sites are prone to nucleophilic attack. For this molecule, positive potential is expected around the hydrogen atoms of the amino group.
The MEP map provides a visual guide to the molecule's charge distribution, which is influenced by the combined inductive and resonance effects of the amino, fluoro, and iodo substituents.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of bonding, orbital interactions, and charge distribution within a molecule. nih.gov It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy.
For this compound, NBO analysis would elucidate:
Hyperconjugative Interactions: Such as n→σ* and n→π* transitions, which contribute to molecular stability. nih.gov The interaction between the nitrogen lone pair (n) and the antibonding orbitals (π*) of the benzene ring is a key factor in the amino group's activating effect.
Charge Delocalization: How the electron density from the amino group is distributed throughout the aromatic ring and influenced by the halogen substituents.
Bond Character: The nature of the C-F, C-I, and C-N bonds, including their polarity and hybrid orbitals.
Activation Strain Model for Reaction Mechanisms
The Activation Strain Model (ASM), also known as the distortion/interaction model, is a powerful computational tool for analyzing reaction barriers. nih.gov It deconstructs the potential energy of a reaction along the reaction coordinate into two components:
Strain Energy (ΔE_strain): The energy required to distort the reactants from their equilibrium geometry to the geometry they adopt in the transition state. acs.org
Interaction Energy (ΔE_int): The actual interaction energy between the distorted reactant molecules. acs.org
Computational studies on Ullmann-type coupling reactions involving substituted iodoanilines have utilized the ASM to understand reactivity trends. nih.govresearchgate.net Research on related fluoro-iodoaniline systems reveals that the strain energy associated with the distortion of the iodoaniline reactant is the primary contributor to the activation energy barrier, accounting for an average of 80% of the total strain energy. nih.govresearchgate.net The analysis indicates that variations in strain energy are consistent with changes in the energy barriers among different reactions, while the interaction energy plays a lesser, more consistent role. nih.gov This model provides critical insights into how substituent changes on the aniline ring affect the geometric and electronic factors that control the reaction's activation energy. nih.gov
Nonlinear Optical (NLO) Properties
Organic materials with Nonlinear Optical (NLO) properties are of significant interest for applications in optoelectronics and photonics. Aniline and its derivatives are often investigated as NLO materials because they possess a donor-π-acceptor structure that facilitates intramolecular charge transfer, a key requirement for a high NLO response.
The NLO properties of a molecule are quantified by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response. In this compound, the amino group (-NH₂) acts as an electron donor, while the aromatic ring serves as the π-conjugated bridge. The fluorine and iodine atoms act as modulators of the electronic properties. Strategic substitution on the aniline ring can significantly enhance the hyperpolarizability and, therefore, the NLO activity of the molecule.
Ionization Energy Parameters (Vertical and Adiabatic)
Ionization energy is a fundamental molecular property representing the energy required to remove an electron. Computational chemistry allows for the calculation of two types of ionization energies:
Adiabatic Ionization Energy: The energy difference between the optimized ground state of the neutral molecule and the optimized ground state of its cation.
Vertical Ionization Energy: The energy difference between the neutral molecule at its ground state geometry and the cation at the same geometry. This process is typically higher in energy as the cation is not in its relaxed state.
These parameters are crucial for understanding the electronic stability of a molecule. For this compound, these values would provide quantitative data on how tightly the outermost electrons are bound, which is directly related to its reactivity, particularly in redox reactions. Higher values of vertical ionization energies are indicative of greater electronic stability.
Applications in Advanced Chemical Synthesis and Material Science Research
Building Block in Organic Synthesis
4-Fluoro-2-iodoaniline is widely utilized as a fundamental building block in organic synthesis. Its distinct properties, including reactivity and solubility, permit its efficient incorporation into complex molecular frameworks. The presence of two different halogen atoms on the aniline (B41778) ring allows for selective chemical reactions, a desirable trait for constructing intricate molecules with high precision.
Synthesis of Complex Molecules
The dual halogenated structure of this compound is instrumental in the synthesis of complex organic molecules. It facilitates a variety of chemical transformations, such as cross-coupling, nucleophilic substitution, and amination reactions. This reactivity makes the compound an essential component for chemists aiming to build sophisticated molecular architectures from simpler starting materials. Researchers use it as a foundational element to create complex compounds more efficiently than with some traditional methods.
Intermediate in Pharmaceutical Development
In the realm of medicinal chemistry, this compound is a high-purity compound widely employed as a key intermediate in pharmaceutical and chemical research. It is a versatile precursor in the synthesis of a variety of pharmaceuticals, agrochemicals, and other bioactive compounds.
The unique halogen substitution pattern of this compound makes it particularly useful in the development of targeted therapies and chemical probes. This compound serves as an intermediate in the synthesis of pharmaceuticals that target specific biological pathways, which can enhance drug efficacy and specificity. Its structure allows for the creation of novel compounds designed to interact with precise biological targets, aiding researchers in studying biochemical pathways and cellular processes.
This compound is a crucial building block for creating a variety of important, biologically active compounds. Researchers in medicinal chemistry value its ability to be incorporated into molecules to enhance biological activity and selectivity.
The compound plays a significant role as a crucial building block for drug discovery. Its consistent quality and predictable reactivity make this compound a valuable tool for advancing innovative research in the field. The ability to use this intermediate to efficiently generate novel and complex molecules accelerates the process of identifying and developing new therapeutic agents.
The fluoro-iodo-aniline scaffold is a recognized component in the design of specific enzyme inhibitors. While this compound is a key building block for various pharmaceuticals, its isomer, 2-fluoro-4-iodoaniline (B146158), is specifically cited in the literature as a moiety of TAK-733, a selective inhibitor of mitogen-activated protein kinase kinase 2 (MEK2). The synthesis of TAK-733 involves a step where a bond is formed with 2-fluoro-4-iodoaniline. Similarly, 2-fluoro-4-iodoaniline is also identified as a key starting material in the synthesis of another MEK inhibitor, Trametinib.
Properties of this compound
Material Science Applications
The compound serves as a precursor in the synthesis of advanced materials. musechem.com Its structure is conducive to creating complex molecules through selective cross-coupling reactions, where the more reactive carbon-iodine bond can be modified while leaving the robust carbon-fluorine bond intact. This selective reactivity is a key feature exploited by synthetic chemists to build elaborate molecular scaffolds that can form the basis of materials with tailored electronic, optical, or thermal properties. musechem.com
In the field of polymer chemistry, this compound holds potential as a monomer or a modifying agent for creating functionalized polymers. The amine group can be used for polymerization or for grafting the molecule onto existing polymer chains. The fluoro- and iodo- groups then serve as reactive sites for further functionalization, allowing for the synthesis of polymers with precisely controlled properties. While general polymerization methods for similar halogenated anilines are known, specific research detailing polymers derived from this compound is limited.
A significant application of this compound has been demonstrated in the field of renewable energy, specifically in the enhancement of perovskite solar cells (PSCs). Research has shown that using this organic molecule to passivate the surface defects of perovskite films leads to substantial improvements in photovoltaic performance and stability. researchgate.net
In a study focusing on (FAPbI3)0.95(MAPbBr3)0.05 perovskite films, this compound (referred to as FID in the research) was used as a surface passivating agent. researchgate.net The mechanism involves a dual-function interaction:
Lewis Acid-Base Interaction : The amino group (-NH2) on the molecule forms a coordinate bond with uncoordinated lead ions (Pb2+) on the perovskite surface. This interaction effectively passivates defects, which are a primary source of energy loss. researchgate.net
Hydrogen Bonding : The fluorine atom forms a hydrogen bond with the perovskite, which helps to restrain ion movement and slow the decomposition of the perovskite material. researchgate.net
These interactions lead to a significant reduction in the defect state density, suppression of carrier non-radiative recombination, and improved carrier transport within the perovskite film. researchgate.net The practical outcome of this passivation is a notable increase in the open-circuit voltage (Voc) and fill factor (FF) of the solar cells. researchgate.net
The research findings demonstrated a significant enhancement in the power conversion efficiency (PCE) of the perovskite solar cells. researchgate.net Furthermore, the passivation treatment improved the ambient stability of the devices, with unencapsulated cells retaining over 90% of their initial efficiency after more than 1500 hours of storage under ambient conditions. researchgate.net
Table 1: Impact of this compound (FID) Passivation on Perovskite Solar Cell Performance
| Performance Metric | Control Device | FID-Passivated Device | Improvement |
|---|---|---|---|
| Power Conversion Efficiency (PCE) | 21.07% | 23.44% | +2.37% |
| Open Circuit Voltage (Voc) | Increased | - | - |
| Fill Factor (FF) | Increased | - | - |
Data sourced from a 2022 study on perovskite film passivation. researchgate.net
Aromatic amines and halogenated organic molecules are important classes of compounds used as building blocks for materials in organic electronics, including Organic Light-Emitting Diodes (OLEDs). The structure of this compound, with its fluorescent aniline core and sites for chemical modification, makes it a potential candidate for use as a precursor or intermediate in the synthesis of more complex molecules for electroluminescent applications. However, specific research detailing the direct synthesis or application of this compound in the development of OLED materials is not prominently featured in the reviewed scientific literature. Its potential lies in its utility as a starting material for constructing larger, conjugated systems typical of those used in OLED emissive or charge-transport layers.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Fluoro-4-iodoaniline |
Biochemical Research Applications
This compound serves as a valuable building block in biochemical research, primarily due to its unique structural features that allow for its incorporation into larger, biologically active molecules. Its applications facilitate the investigation of complex biological systems. chemimpex.com
Studying Biochemical Pathways
The study of biochemical pathways often relies on the ability to trace the journey of specific molecules through a series of metabolic reactions. This compound is a key precursor in the synthesis of radiolabeled compounds, which act as tracers in these investigations. moravek.com By replacing the stable iodine atom with a radioactive isotope, such as Iodine-123, Iodine-125, or Iodine-131, researchers can create molecules that are chemically identical to their non-radioactive counterparts but detectable by imaging techniques like Positron Emission Tomography (PET). nih.govdoaj.org
These radiolabeled tracers, derived from this compound, can be introduced into biological systems to monitor, track, and assess the metabolism and fate of a drug or other molecule of interest in living organisms. moravek.com This allows scientists to visualize metabolic processes in real-time, identify key enzymes and intermediates, and understand how certain diseases or drugs may alter these pathways. nih.gov The presence of the fluorine atom can also enhance the biological activity and selectivity of these probes. lifechempharma.com For instance, this compound is a known moiety of TAK-733, a selective inhibitor of MEK2, a protein kinase involved in cellular signaling pathways. lifechempharma.com
Understanding Cellular Processes
Beyond tracking metabolic pathways, this compound is instrumental in creating chemical probes to understand various cellular processes. The dual halogenated structure of the molecule allows for its strategic incorporation into larger molecules designed to interact with specific cellular components, such as proteins or enzymes. musechem.com
In one notable study, the metabolism of 2-fluoro-4-iodoaniline (an isomer of the subject compound) was investigated in the earthworm Eisenia veneta. This research provided insights into detoxification pathways within the organism. shu.ac.uk Techniques like ¹⁹F-NMR spectroscopy, which leverages the fluorine atom as a sensitive probe, were used to identify and quantify metabolites. shu.ac.uk This type of research helps elucidate how organisms process and eliminate foreign compounds (xenobiotics), a fundamental aspect of cellular defense mechanisms. The study identified N-glutamyl and N-glucoside conjugates as key metabolites, highlighting important detoxification pathways. shu.ac.uk
Analytical Chemistry Applications
In the field of analytical chemistry, this compound is employed in various techniques for the detection and quantification of chemical compounds in complex mixtures. chemimpex.com
Chromatography
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. In this context, this compound and its derivatives can be used as analytical standards or as part of a larger analytical investigation.
For example, a study on the metabolism of 2-fluoro-4-iodoaniline in earthworms utilized HPLC coupled with other detectors to separate various metabolites from biological extracts. lifechempharma.com The chromatographic separation is a critical first step before identification and quantification. In such studies, the parent compound, this compound, would be used to develop the separation method and to serve as a reference point for identifying it in the sample. While specific HPLC method parameters for this compound are not detailed in the provided search results, a method for the related compound 4-fluoroaniline (B128567) has been developed, showcasing the utility of these compounds in chromatographic analysis.
| Parameter | Condition |
|---|---|
| Column | Phenomenex Gemini-NX C18 (150 × 4.6 mm, 3 μm) |
| Mobile Phase | Gradient mode with Water (A) and Acetonitrile with 0.05% acetic acid (B) |
| Flow Rate | 1 mL/min |
| Column Temperature | 30°C |
| Detection (MS) | Single Ion Monitoring (SIM), Positive Ionization |
| Monitored m/z | 112 |
Spectroscopy for Detection and Quantification
Spectroscopic techniques are essential for elucidating the structure of molecules and for their detection and quantification. This compound's structure lends itself to analysis by several spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy : The presence of a fluorine atom makes ¹⁹F-NMR spectroscopy a particularly powerful tool. shu.ac.uk This technique is highly sensitive and provides a clear window into the chemical environment of the fluorine atom, allowing for the detection of the parent compound and any metabolites that retain the fluorine atom. A study on earthworm metabolism successfully used ¹⁹F-NMR to profile and quantify the metabolites of 2-fluoro-4-iodoaniline directly from tissue extracts. shu.ac.uk
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. When coupled with HPLC (HPLC-MS), it is a highly sensitive method for identifying and quantifying compounds in a mixture. shu.ac.uk In the Eisenia veneta metabolism study, HPLC-MS was used to identify key metabolites. Furthermore, the use of Inductively Coupled Plasma Mass Spectrometry (HPLC-ICPMS) tuned to detect iodine (¹²⁷I) allowed for the specific profiling of iodine-containing compounds derived from the initial molecule. lifechempharma.comshu.ac.uk
| Property | Value / Data | Reference |
|---|---|---|
| CAS Number | 61272-76-2 | sigmaaldrich.com |
| Molecular Formula | C₆H₅FIN | thermofisher.com |
| Molecular Weight | 237.02 g/mol | sigmaaldrich.com |
| InChI Key | SETOTRGVPANENO-UHFFFAOYSA-N | sigmaaldrich.com |
| Appearance | Solid / Powder | sigmaaldrich.comthermofisher.com |
| Assay (GC) | ≥98.0% | tcichemicals.com |
Q & A
Q. What is the optimal synthetic route for 4-Fluoro-2-iodoaniline, and how can yield be maximized?
Methodological Answer: The most common synthesis involves iodination of 4-fluoroaniline using iodine and a nitrosating agent (e.g., NaNO₂ in acidic conditions). Key parameters for maximizing yield (~92%) include:
- Temperature control : Maintain <5°C during iodination to minimize side reactions .
- Stoichiometry : Use a 1.2:1 molar ratio of iodine to 4-fluoroaniline to ensure complete substitution.
- Workup : Neutralize the reaction mixture with NaHCO₃ to precipitate the product, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | Prevents di-iodination |
| Iodine Equivalents | 1.2–1.5 equiv. | Ensures complete substitution |
| Purification Solvent | Hexane:EtOAc (10:1) | Reduces co-elution with byproducts |
Q. How can researchers characterize this compound for purity and structural confirmation?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy :
- Mass Spectrometry (EI-MS) : Expect molecular ion [M⁺] at m/z 237 (C₆H₅FIN⁺).
- HPLC-PDA : Purity analysis using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced Research Questions
Q. How do competing substituent effects (F vs. I) influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The electron-withdrawing fluorine para to the amino group deactivates the ring, while iodine at the ortho position acts as a directing group. In Pd-catalyzed couplings (e.g., Sonogashira):
- Base selection : Use NEt₃ (7.9 equiv.) to deprotonate the NH₂ group, enabling oxidative addition to Pd(0) .
- Catalyst system : Pd(PPh₃)₂Cl₂ (2 mol%)/CuI (4.2 mol%) achieves 85% yield in alkyne couplings .
- Side reactions : Competing dehalogenation may occur if ligands (e.g., PPh₃) are insufficient to stabilize Pd intermediates.
Q. Table 2: Reactivity Comparison in Cross-Couplings
| Reaction Type | Yield (%) | Major Byproduct |
|---|---|---|
| Sonogashira (Alkyne) | 85 | Deiodinated aniline |
| Suzuki (Boronates) | 72 | Homocoupling |
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Methodological Answer: Discrepancies often arise from:
- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
- Impurity profiles : Trace iodinated byproducts (e.g., 2,4-diiodoaniline) may skew MS/MS fragmentation patterns .
- Crystallinity : X-ray diffraction (SC-XRD) is recommended for unambiguous structural confirmation, especially when synthesizing novel derivatives .
Q. What strategies mitigate NH₂ group oxidation during functionalization of this compound?
Methodological Answer:
Q. How does the ortho-iodo substituent influence regioselectivity in electrophilic aromatic substitution (EAS)?
Methodological Answer: The bulky iodine atom sterically directs electrophiles to the para position relative to the NH₂ group. For example:
Q. What analytical challenges arise in quantifying trace this compound in complex matrices?
Methodological Answer:
- Matrix interference : Use solid-phase extraction (SPE, C18 cartridges) to isolate the compound from biological or environmental samples.
- Detection limits : LC-MS/MS (MRM mode) achieves ppb-level sensitivity by monitoring transitions like m/z 237 → 110 .
- Internal standards : Deuterated analogs (e.g., this compound-d₄) correct for ionization variability .
Q. How can computational modeling predict the stability of this compound under varying pH conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
